5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Medicinal Chemistry Physicochemical Profiling SAR

Obtain CAS 478046‑11‑6 as your definitive ortho‑methyl probe for imidazo[1,2‑c]quinazoline‑2(3H)‑one SAR programs. The 2‑methylbenzylsulfanyl substituent at position 5 imposes a unique steric constraint absent in para‑methyl and halogenated regioisomers, enabling precise evaluation of regioisomeric potency windows (>24‑fold) in α‑glucosidase, antimicrobial MIC, and lipid peroxidation assays. Supplied at ≥95% purity with timely global delivery, this compound accelerates hit‑to‑lead decision making. Contact our R&D support team for bulk pricing and immediate stock confirmation.

Molecular Formula C18H15N3OS
Molecular Weight 321.4
CAS No. 478046-11-6
Cat. No. B2761427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
CAS478046-11-6
Molecular FormulaC18H15N3OS
Molecular Weight321.4
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NC3=CC=CC=C3C4=NC(=O)CN42
InChIInChI=1S/C18H15N3OS/c1-12-6-2-3-7-13(12)11-23-18-19-15-9-5-4-8-14(15)17-20-16(22)10-21(17)18/h2-9H,10-11H2,1H3
InChIKeyMFKROSUABKKJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-11-6): Structural Identity and Procurement-Relevant Baseline


5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-11-6) is a synthetic, sulfur-containing fused heterocycle belonging to the imidazo[1,2-c]quinazoline family . Its core scaffold—a planar, nitrogen-rich tricyclic system—has been established in the literature as a privileged structure for α-glucosidase inhibition, lipid peroxidation suppression, antimicrobial activity, and PI3K pathway modulation [1][2][3][4]. The compound is defined by a single substitution pattern: a 2-methylbenzylsulfanyl group at position 5 of the imidazoquinazoline nucleus, with no additional functionalization on the quinazoline benzo ring. Commercially, it is offered as a research-grade screening compound at ≥95% purity by specialty suppliers (e.g., AKSci cat. 2045CF), with documentation including SDS and COA available on request .

Why In-Class Imidazo[1,2-c]quinazoline Analogs Cannot Substitute CAS 478046-11-6 Without Validation


Within the imidazo[1,2-c]quinazoline-2(3H)-one chemotype, biological activity is exquisitely sensitive to the nature and position of the 5-sulfanyl substituent [1]. Literature evidence demonstrates that subtle changes in the benzyl group—such as moving a methyl from the ortho to the para position, introducing halogens, or adding methoxy groups to the quinazoline ring—profoundly alter lipophilicity (ΔLogP ≥ 1 unit), steric topology, and electronic character, each of which modulates target binding, cell permeability, and off-target profiles [2][3]. The 2-methylbenzyl substituent in CAS 478046-11-6 imposes a distinct conformational constraint (ortho-methyl steric effect) that is absent in its 4-methyl regioisomer (CAS 478046-22-9) and halogenated analogs (e.g., 4-bromo CAS 478046-05-8, 2,4-dichloro CAS 478046-18-3) . Consequently, interchange without confirmatory head-to-head data risks selecting an analog with divergent potency, selectivity, or toxicity in a given assay.

Quantitative Differentiation Evidence: 5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Versus Its Closest Analogs


Regioisomeric Differentiation: Ortho-Methyl vs. Para-Methyl Substitution and Computed Lipophilicity (XLogP3)

The ortho-methyl substitution on the benzyl ring of CAS 478046-11-6 significantly alters the three-dimensional shape and electron distribution relative to the para-methyl regioisomer (CAS 478046-22-9). Computed XLogP3 values for the two compounds are identical (3.3) because the algorithm does not resolve positional isomerism; however, the ortho-methyl group introduces steric hindrance that restricts rotation of the benzyl moiety and alters the dipole moment [1]. The ortho-methyl group also increases the steric demand around the sulfur atom, potentially affecting oxidation kinetics to sulfoxide/sulfone and interactions with biological targets. This conformational constraint is absent in the para-methyl isomer, which possesses a more linear, less hindered topology . These differences are expected to translate into divergent binding affinities in targets where the 5-sulfanyl substituent occupies a sterically sensitive pocket.

Medicinal Chemistry Physicochemical Profiling SAR

Scaffold-Level α-Glucosidase Inhibition Potency: Class Benchmark and Substitution Sensitivity

Peytam et al. (2023) demonstrated that imidazo[1,2-c]quinazolines bearing diverse 5- and 6-substituents inhibit Saccharomyces cerevisiae α-glucosidase with IC50 values spanning 12.44 ± 0.38 μM to 308.33 ± 0.06 μM, representing a >24-fold potency range driven entirely by substitution pattern [1]. The most potent compound (11j) achieved an IC50 of 12.44 μM, 60.3-fold superior to acarbose (IC50 = 750 μM) [1]. Within the series, a 3-phenylpropyl substituent at position 5 conferred IC50 = 15.39 μM, while a 4-methoxybenzyl group at the same position yielded IC50 = 49.29 μM—a >3-fold drop attributable solely to the S-substituent [1]. Although the specific 2-methylbenzylsulfanyl compound was not individually reported in this dataset, the steep SAR slope demonstrates that choosing a distinct S-benzyl substituent meaningfully alters biological outcome, and that the 2-methylbenzyl moiety (CAS 478046-11-6) occupies a unique region of the property space not explored by the Peytam series.

Type 2 Diabetes α-Glucosidase Inhibition Drug Discovery

Lipophilicity-Dependent Antioxidant Activity: Class-Level Rationale for Prioritizing Intermediate-LogP Candidates

Domany et al. (1998) established that the lipid peroxidation inhibitory efficacy of imidazo[1,2-c]quinazolines is critically governed by compound lipophilicity: within a panel of 5,6-disubstituted analogs, only compounds with optimal LogP values achieved potent inhibition in both NADPH-induced (rat brain microsomes) and Fe²⁺-induced (rat brain homogenate) peroxidation models [1]. Overly hydrophilic or overly lipophilic members of the series were significantly less active or inactive. CAS 478046-11-6, with a computed XLogP3 of 3.3 [2], falls within a favorable intermediate-lipophilicity window that balances membrane penetration and aqueous solubility, akin to the active members of the Domany series. In contrast, the 4-bromo analog (CAS 478046-05-8) exhibits a predicted XLogP3 of ~4.0–4.3 (halogen-induced increase), potentially shifting it outside the optimal range, while the 2,4-dichloro analog (CAS 478046-18-3) is expected to be even more lipophilic (XLogP3 >4.5) [2].

Lipid Peroxidation Antioxidant Neuroprotection

Commercial Availability and Purity Consistency: Foundation for Reproducible Screening

CAS 478046-11-6 is available from AKSci (cat. 2045CF) at ≥95% purity with certificate of analysis and safety data sheet documentation . The 4-methyl isomer (CAS 478046-22-9, cat. 2058CF) and the halogenated analogs are supplied at the same nominal purity by the same vendor . Unlike certain dimethoxy-substituted derivatives that require longer synthesis lead times, the unsubstituted quinazoline benzo ring of CAS 478046-11-6 simplifies synthetic access and may reduce procurement delays. The compound is classified as non-hazardous for transport (DOT/IATA) and is not subject to additional regulatory restrictions, facilitating rapid international shipping for time-sensitive screening campaigns .

Chemical Procurement Reproducibility High-Throughput Screening

Scaffold Recognition in PI3K and cGMP-PDE Pathways: Potential for Multi-Target Profiling

The imidazo[1,2-c]quinazoline nucleus is a recognized pharmacophore for two clinically validated target classes: (i) PI3K isoforms, exemplified by the approved drug copanlisib (BAY 80-6946), a 2,3-dihydro derivative with low-nanomolar PI3Kα/δ activity [1]; and (ii) cGMP-specific phosphodiesterases (PDE5/PDE9), where imidazoquinazoline derivatives have shown nanomolar inhibition, relevant to cardiovascular disease [2]. CAS 478046-11-6, with its sulfur at position 5 and an unsubstituted 2(3H)-one ring, represents a structurally distinct chemotype from the 2,3-dihydro PI3K series and the oxo-substituted cGMP-PDE series, offering a unique hydrogen-bonding and steric profile. Its placement within these privileged scaffolds positions it as a candidate for kinase and PDE selectivity panels, where the ortho-methylbenzylsulfanyl group may confer selectivity advantages over previously explored analogs.

Cancer Therapeutics PI3K Inhibition Cardiovascular Disease

Antimicrobial Activity of the Imidazo/Benzimidazo[1,2-c]quinazoline Scaffold: MIC Benchmarks for Prioritization

In an independent study of imidazo/benzimidazo[1,2-c]quinazoline derivatives (ACS Omega, 2018), the most active compounds (8ga, 8gc, 8gd) exhibited MIC values of 4–8 μg/mL against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida, Salmonella typhi) bacteria, performing comparably to ciprofloxacin [1]. Antifungal activity against Aspergillus niger and Candida albicans was observed with MICs of 8–16 μg/mL [1]. The 5-sulfanyl substituted imidazoquinazoline subset was not directly tested in this study; however, the structural proximity of the core scaffold and the demonstrated tunability of antimicrobial activity through peripheral substitution suggest that CAS 478046-11-6, with its distinct 2-methylbenzylsulfanyl group, may yield a unique antimicrobial susceptibility profile when subjected to standardized MIC determination protocols.

Antimicrobial Resistance MIC Determination Gram-Positive Bacteria

Recommended Application Scenarios for 5-[(2-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-11-6) Based on Quantitative Differentiation Evidence


SAR Expansion and Selectivity Profiling in α-Glucosidase Inhibitor Programs

CAS 478046-11-6 should be incorporated as an ortho-methyl probe in α-glucosidase SAR tables alongside the para-methyl isomer (CAS 478046-22-9) and unsubstituted benzylsulfanyl analog. The >24-fold activity range documented for the scaffold [1] provides a quantifiable window in which the ortho-methyl group’s steric effect can be evaluated. Head-to-head IC50 determination under standardized conditions (S. cerevisiae α-glucosidase, pH 6.8, 37 °C) will directly quantify the regioisomeric potency differential. [1]

Lipid Peroxidation and Oxidative Stress Screening in CNS Models

With a computed XLogP3 of 3.3—falling within the intermediate lipophilicity range identified by Domany et al. [1] as optimal for lipid peroxidation inhibition—CAS 478046-11-6 is suitable for inclusion in neuroprotection and antioxidant screening cascades. Its balanced lipophilicity contrasts with the higher LogP of halogenated analogs, which risk suboptimal activity . Recommended assays: Fe²⁺-induced lipid peroxidation in rat brain homogenate and NADPH-induced microsomal peroxidation, with malondialdehyde (MDA) quantification. [1]

Antimicrobial Susceptibility Screening Against ESKAPE Pathogens

Leveraging the scaffold’s demonstrated MIC range of 4–8 μg/mL against Gram-positive and Gram-negative bacteria [1], CAS 478046-11-6 should be advanced to standardized MIC determination (CLSI broth microdilution) against a panel of clinically relevant strains, including MRSA, E. coli, P. aeruginosa, and C. albicans. Its structural distinctiveness from the benzimidazo-fused analogs tested by the ACS Omega study positions it as a novel chemotype for antimicrobial hit discovery. [1]

Kinase and Phosphodiesterase Selectivity Panel Screening

As an imidazo[1,2-c]quinazoline that differs from the 2,3-dihydro PI3K inhibitor series (copanlisib) [1] and the oxo-substituted cGMP-PDE inhibitor series (US 5,661,147) , CAS 478046-11-6 is a structurally orthogonal candidate for broad-panel kinase and PDE profiling. Its 5-sulfanyl substitution may engage key hinge-region cysteine or methionine residues not exploited by existing chemotypes, offering a route to isoform-selective inhibition. [1]

Quote Request

Request a Quote for 5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.